molecular formula C7H11BrO2 B14444797 5-(Bromomethyl)-4,4-dimethyloxolan-2-one CAS No. 78984-86-8

5-(Bromomethyl)-4,4-dimethyloxolan-2-one

Cat. No.: B14444797
CAS No.: 78984-86-8
M. Wt: 207.06 g/mol
InChI Key: JNKNZEWPYUFEIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-4,4-dimethyloxolan-2-one is a brominated lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring system. The compound features a bromomethyl (-CH₂Br) substituent at the 5-position and two methyl groups at the 4,4-positions, resulting in a sterically hindered structure. This molecule is of interest in organic synthesis due to the bromine atom's role as a leaving group, enabling nucleophilic substitution reactions for further functionalization .

Properties

CAS No.

78984-86-8

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

5-(bromomethyl)-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C7H11BrO2/c1-7(2)3-6(9)10-5(7)4-8/h5H,3-4H2,1-2H3

InChI Key

JNKNZEWPYUFEIB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)OC1CBr)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-4,4-dimethyloxolan-2-one typically involves the bromination of 4,4-dimethyloxolan-2-one. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride under reflux conditions .

Industrial Production Methods

Industrial production of 5-(Bromomethyl)-4,4-dimethyloxolan-2-one may involve similar bromination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-4,4-dimethyloxolan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include oxo derivatives.

    Reduction: Products include methyl-substituted oxolanes.

Scientific Research Applications

5-(Bromomethyl)-4,4-dimethyloxolan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-4,4-dimethyloxolan-2-one involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in various biochemical assays and in the development of enzyme inhibitors .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Reactivity Profile Applications
5-(Bromomethyl)-4,4-dimethyloxolan-2-one C₇H₁₁BrO₂ ~211.07 (estimated) -CH₂Br SN2 reactions, alkylation Pharmaceutical intermediates
5-(Iodomethyl)-4,4-dimethyloxolan-2-one C₇H₁₁IO₂ ~258.07 -CH₂I Faster SN2, cross-coupling Radiolabeling probes
5-(Aminomethyl)-4,4-dimethyloxolan-2-one HCl C₇H₁₄ClNO₂ 179.64 -CH₂NH₃⁺Cl⁻ Nucleophilic coupling Peptide mimetics
5-(Hydroxymethyl)-4,4-dimethyloxolan-2-one C₇H₁₂O₃ 144.17 -CH₂OH Oxidation, esterification Natural product synthesis
5-(Bromomethyl)-3-phenylisoxazole C₁₀H₈BrNO 238.08 Bromomethyl, phenyl Cross-coupling, heterocyclic chemistry Agrochemicals

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.